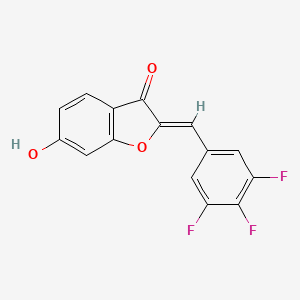

(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one

Description

The compound “(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one” is an aurone derivative characterized by a benzofuran-3(2H)-one core fused with a 3,4,5-trifluorobenzylidene substituent. Aurones are structurally related to chalcones and are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic interactions in biological systems.

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(3,4,5-trifluorophenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F3O3/c16-10-3-7(4-11(17)14(10)18)5-13-15(20)9-2-1-8(19)6-12(9)21-13/h1-6,19H/b13-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAKQPGZWYNNPN-ACAGNQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=CC3=CC(=C(C(=C3)F)F)F)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)O/C(=C\C3=CC(=C(C(=C3)F)F)F)/C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction

One common method involves the condensation of a benzofuran-3(2H)-one derivative with a trifluorobenzaldehyde in the presence of a base. This reaction typically requires careful control of conditions to achieve the desired stereochemistry.

| Reagent | Condition | Yield |

|---|---|---|

| Benzofuran-3(2H)-one derivative | NaOH, EtOH, reflux | 60-70% |

| 3,4,5-Trifluorobenzaldehyde | NaOH, EtOH, reflux | - |

Cyclization Process

Another approach involves the cyclization of a precursor molecule to form the benzofuran ring. This method often involves multiple steps, including the formation of the benzylidene moiety.

| Step | Reagent | Condition | Yield |

|---|---|---|---|

| 1. Formation of benzylidene | 3,4,5-Trifluorobenzaldehyde, NaOH | EtOH, reflux | 80% |

| 2. Cyclization | Precursor molecule, HCl | AcOH, reflux | 50% |

Purification and Characterization

After synthesis, the compound is typically purified using techniques such as flash column chromatography or recrystallization. Characterization involves spectroscopic methods like NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm the structure and purity.

| Technique | Solvent | Key Signals |

|---|---|---|

| ¹H NMR | CDCl₃ | Multiplets in the aromatic region |

| ¹³C NMR | CDCl₃ | Signals corresponding to the benzofuran and trifluorobenzylidene carbons |

| HRMS | - | Molecular ion peak at m/z 292.021 |

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the benzylidene group can be reduced to form a saturated derivative.

Substitution: The trifluorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 6-oxo-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one.

Reduction: Formation of 6-hydroxy-2-(3,4,5-trifluorobenzyl)-1-benzofuran-3(2H)-one.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Industry: Potential use in the development of new materials or as a precursor for the synthesis of functionalized benzofuran derivatives.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.

Signal Transduction: Affecting intracellular signaling pathways to alter gene expression or protein activity.

Comparison with Similar Compounds

Aurones and benzylidene-benzofuranones exhibit structural diversity based on substituents on the benzylidene and benzofuranone moieties. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluorobenzylidene group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilicity and binding to biological targets compared to methoxy or methyl groups .

- Brominated derivatives (e.g., ) exhibit even higher molecular weights but reduced solubility.

- Thermal Stability : Higher melting points in methoxy-substituted compounds (e.g., 218.9–219.6°C ) suggest greater crystallinity compared to fluorinated analogs.

Key Insights :

- Fluorine’s Role : The trifluorobenzylidene group in the target compound likely enhances target binding via hydrophobic interactions and fluorine’s electronegativity .

- Bromine’s Impact: Brominated analogs show potent trypanocidal activity but may exhibit toxicity due to heavy atom effects .

Spectroscopic Data

Biological Activity

The compound (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one is a derivative of benzofuran known for its diverse biological activities. Benzofuran compounds have been extensively studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one can be represented as follows:

- Molecular Formula : C16H12F3O3

- Molecular Weight : 320.26 g/mol

This compound features a benzofuran core with a hydroxyl group and a trifluorobenzylidene moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

- K562 and HL60 Leukemia Cells : The compound exhibited an IC50 value of approximately 5 μM against K562 cells and 0.1 μM against HL60 cells, indicating potent activity without affecting normal cells .

The mechanisms through which (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one exerts its effects include:

- Inhibition of HIF-1 Pathway : This pathway is critical in tumor progression and metastasis. Compounds that inhibit HIF-1 have been shown to reduce tumor growth in various models .

- DNA Interaction : Some studies suggest that the presence of hydroxyl groups enhances the interaction with DNA, leading to increased cytotoxicity in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and type of substituents on the benzofuran ring significantly influence biological activity:

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 6 | Hydroxyl | Essential for anticancer activity |

| 2 | Trifluoromethyl | Enhances cytotoxicity |

| 4 | Methoxy | Modulates interaction with targets |

These findings suggest that modifications to the benzofuran structure can lead to enhanced biological properties.

Case Studies

- Study on Cytotoxicity :

- In Vivo Efficacy :

Q & A

Q. What are the standard synthetic routes for (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one?

The compound is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between 6-hydroxy-1-benzofuran-3(2H)-one and 3,4,5-trifluorobenzaldehyde. Key steps include:

- Reaction conditions : Use of NaH or LiHMDS in THF at 0–25°C, followed by recrystallization from ethanol or chloroform to isolate the product .

- Yield optimization : Substituted benzaldehydes (e.g., methoxy, bromo, or fluoro groups) influence reaction efficiency. For example, trifluorinated derivatives may require longer reaction times due to electron-withdrawing effects .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

The Z-configuration is verified using:

Q. What analytical techniques are used to confirm purity and structural integrity?

- Spectroscopy : IR (C=O stretch ~1700 cm⁻¹, C-Br ~860 cm⁻¹), ¹³C NMR (carbonyl signal ~189 ppm), and HRMS for molecular ion validation .

- Elemental analysis : Matches calculated vs. observed C/H percentages (e.g., ±0.1% deviation) .

Advanced Research Questions

Q. How can computational docking predict the compound’s bioactivity against Mycobacterium tuberculosis?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against the MtrA response regulator. Prioritize compounds with binding energies <−10.5 kcal/mol and multiple hydrogen bonds (e.g., with Arg-140 or Asp-94 residues) .

- Validation : Compare results with structurally similar inhibitors like (2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-benzofuran-3(2H)-one, which showed −11.2 kcal/mol binding energy .

Q. How do fluorine substituents influence bioactivity compared to methoxy groups?

- Electronic effects : Fluorine’s electron-withdrawing nature enhances electrophilicity, potentially improving target binding. In contrast, methoxy groups donate electrons, altering charge distribution .

- Case study : The trifluorinated analog may exhibit higher metabolic stability than trimethoxy derivatives, as fluorine resists oxidative degradation .

Q. What strategies resolve discrepancies in spectroscopic data between synthesis batches?

- Troubleshooting steps :

- Impurity analysis : Use HPLC-MS to detect side products (e.g., E-isomers or unreacted aldehyde).

- Recrystallization : Optimize solvent polarity (e.g., ethanol vs. DCM/hexane) to isolate pure Z-isomers .

- Comparative studies : Cross-reference ¹H NMR shifts with analogs like (2Z)-5,7-dibromo-6-hydroxy derivatives to identify substituent-specific trends .

Q. How can reaction yields be optimized for fluorinated benzofuran derivatives?

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- ADME profiling : Assess solubility (LogP), plasma protein binding, and metabolic stability using in vitro assays (e.g., microsomal incubation) .

- Accelerated degradation studies : Expose the compound to pH 1–10 buffers and monitor decomposition via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.